molecular formula C36H60N8O15S2 B1145871 N-GlcNAc-Biotin CAS No. 1272755-69-7

N-GlcNAc-Biotin

Cat. No. B1145871
M. Wt: 909.0362
InChI Key:
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Description

N-acetyl-d-glucosamine (GlcNAc) is a crucial amino-monosaccharide with significant potential for biotechnological applications. It is traditionally produced through the chemical hydrolysis of chitin, which presents several drawbacks, including acidic wastes, low yields, and high costs. Recent studies have focused on enzymatic production as an environmentally friendly alternative, demonstrating over 90% yield of GlcNAc from colloidal α-chitin using enzyme cocktails extracted from various bacteria, such as Aeromonas caviae CHZ306 and Acinetobacter parvus HANDI 309, indicating a promising approach for sustainable production (Cardozo et al., 2019); (Kim et al., 2017).

Synthesis Analysis

The synthesis of N-GlcNAc-biotin involves the conjugation of biotin to N-acetyl-d-glucosamine (GlcNAc) through various biochemical processes. A notable method includes the synthesis of a glycopolymer using GlcNAc as the target carbohydrate, followed by biotin-avidin complexation, indicating a strategic approach to creating glycoclusters for enhanced biochemical interactions (Kumari et al., 2016).

Molecular Structure Analysis

The molecular structure of N-GlcNAc-biotin complexes, particularly those involving avidin-biotin-GlcNAc conjugates (ABG complexes), has been studied using techniques like dynamic light scattering (DLS) and fluorometric assays. These studies reveal high binding affinities and the importance of the glycocluster effect, enhancing the molecular interaction capabilities of the synthesized compounds (Kumari et al., 2016).

Chemical Reactions and Properties

The enzymatic reactions involved in the production of GlcNAc from chitin demonstrate high specificity and efficiency, with enzymes such as chitinases and β-N-acetylglucosaminidases playing a crucial role. These reactions not only highlight the potential for high-yield production of GlcNAc but also underscore the selectivity of enzymes towards specific substrates, leading to significant implications for industrial applications (Lv et al., 2017).

Physical Properties Analysis

The physical properties of N-GlcNAc and its derivatives, such as solubility, crystallinity, and viscosity, are critical for their application in various fields. Studies indicate that the use of specific substrates, like colloidal α-chitin, can significantly improve yields of GlcNAc, attributed to decreased crystallinity and viscosity, which enhances enzyme accessibility (Cardozo et al., 2019).

Chemical Properties Analysis

The chemical properties of N-GlcNAc-biotin, including reactivity and stability, are influenced by its molecular structure and the nature of its chemical bonds. The biotin-avidin complexation process, for example, showcases the strong non-covalent interactions that can be leveraged for developing robust bio-probes and other biochemical applications (Kumari et al., 2016).

Scientific Research Applications

N-Acetylglucosamine: Production and Applications

N-Acetylglucosamine (GlcNAc) serves as a fundamental monosaccharide in various biological contexts, forming the core of chitin, a major biopolymer second only to cellulose in abundance. It also contributes to hyaluronic acid and keratin sulfate, crucial for cell surface integrity. The industrial production of GlcNAc, leveraging substrates ranging from chitin to glucose via chemical, enzymatic, and biotransformation methods, has seen significant innovation. Beyond its traditional role, GlcNAc's utility in fields like biomedicine, agriculture, and environmental management underlines its versatility and growing importance as a functional material Jeen-Kuan Chen, Chia-Rui Shen, Chao-Lin Liu, 2010.

Chemical Reporters for O-GlcNAc Modification

A novel approach utilizing an alkynyl-modified GlcNAc analog, GlcNAlk, has enabled the fluorescent detection and identification of O-GlcNAc-modified proteins, crucial for understanding the modulation of biological processes by this glycosylation. This methodology provides a more accurate reporter for metabolic studies, highlighting the role of GlcNAc in the ubiquitin ligase NEDD4-1 glycosylation, a discovery with potential implications for the regulatory mechanisms involving protein modification Balyn W. Zaro, Yu-Ying Yang, H. Hang, M. Pratt, 2011.

Microbial Valorization of Chitin for GlcNAc Production

The microbial biotransformation of chitin-rich waste into GlcNAc underscores the environmental and economic benefits of leveraging biological systems for chitinous waste management. This process not only contributes to the sustainable production of valuable biomolecules like GlcNAc but also offers a green alternative to chemical extraction methods, potentially reducing toxic waste and improving yield and cost-efficiency S. Halder, K. C. Mondal, 2018.

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

O-GlcNAcylation is a posttranslational modification discovered in the 1980s, while quickly gaining attention due to its sensitivity to nutrients and stress and its potential to interfere with other protein modifications, especially phosphorylation at Ser/Thr residues . This strategy develops a simple glycoengineered yeast expression system to produce N-GlcNAc modified proteins, which could be further extended to different N-glycan structures . This system would provide a prospective platform for mass production of increasing novel glycoprotein drugs .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O7S/c1-9(24)6-10-16(26)17(27)12(7-23)29-18(10)21-14(25)5-3-2-4-13-15-11(8-30-13)20-19(28)22-15/h10-13,15-18,23,26-27H,2-8H2,1H3,(H,21,25)(H2,20,22,28)/t10-,11-,12-,13-,15-,16+,17?,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUXTBPGXKXZDJ-NWGRMCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(C(C(OC1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H]1[C@H](C([C@@H](O[C@H]1NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659806
Record name (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-GlcNAc-Biotin

CAS RN

1272755-69-7
Record name (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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